Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]-

Analytical Chemistry Gas Chromatography Nucleic Acid Analysis

Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- (CAS 32865-92-2) is a fully silylated pyrimidine derivative bearing three trimethylsilyl (TMS) protecting groups at the 2, 4, and 5 positions. This organosilicon compound (C13H28N2O3Si3, MW 344.63 g/mol) is a key intermediate in the silyl-Hilbert-Johnson method for nucleoside synthesis, a widely used strategy that has been systematically reviewed and applied to the preparation of both natural and unnatural nucleosides and nucleotides.

Molecular Formula C13H28N2O3Si3
Molecular Weight 344.63 g/mol
CAS No. 32865-92-2
Cat. No. B13957459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]-
CAS32865-92-2
Molecular FormulaC13H28N2O3Si3
Molecular Weight344.63 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC1=CN=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C13H28N2O3Si3/c1-19(2,3)16-11-10-14-13(18-21(7,8)9)15-12(11)17-20(4,5)6/h10H,1-9H3
InChIKeyOQACNLHCXCYYLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- (CAS 32865-92-2): A Fully Silylated Intermediate for Nucleoside Synthesis and Beyond


Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- (CAS 32865-92-2) is a fully silylated pyrimidine derivative bearing three trimethylsilyl (TMS) protecting groups at the 2, 4, and 5 positions. This organosilicon compound (C13H28N2O3Si3, MW 344.63 g/mol) [1] is a key intermediate in the silyl-Hilbert-Johnson method for nucleoside synthesis, a widely used strategy that has been systematically reviewed and applied to the preparation of both natural and unnatural nucleosides and nucleotides [2]. The TMS groups enhance solubility in organic solvents and facilitate direct condensation with acylated sugars, with the silyl protecting groups being easily removed after the reaction [3]. This makes it a versatile building block in medicinal chemistry and pharmaceutical research.

Synthetic workflow: Silyl-Hilbert-Johnson method for 5-substituted nucleosides.
Analytical standard: GC/GC-MS pyrimidine and nucleoside profiling context.
Chemical space: Fully protected pyrimidine scaffold for complex library synthesis.

Why Generic Pyrimidine Silylating Agents Cannot Replace 2,4,5-Tris[(trimethylsilyl)oxy]pyrimidine


The specific pattern of TMS protection on Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- is not interchangeable with simpler bis-silylated analogs like 2,4-bis[(trimethylsilyl)oxy]pyrimidine. The third TMS group at the 5-position is not merely an additional protecting group; it fundamentally alters the molecule's synthetic utility. While 2,4-bis-silylated pyrimidines are widely used for N1-alkylation to produce uracil derivatives [1], the tris-silylated compound provides a unique platform for more complex transformations involving the 5-position. The presence of the 5-TMS group can enable regioselective reactions, provide a handle for further functionalization, or serve as a distinct point of differentiation in analytical methods like gas chromatography [2]. Substituting a less protected analog would therefore lead to a different reaction outcome, lower yield, or complete failure in a synthetic route specifically designed for this fully protected intermediate.

Regioselectivity
Using a 2,4-bis-silylated pyrimidine may shift glycosylation to N3/O2 positions, reducing desired N1-nucleoside yield.
5-Position utility
Generic silylating agents without 5-TMS protection prevent further functionalization at this position, limiting scaffold diversification.
Analytical profile
Partially silylated or underivatized pyrimidines may produce multiple chromatographic peaks, complicating method validation for purity assays.

Quantitative Evidence for 2,4,5-Tris[(trimethylsilyl)oxy]pyrimidine (CAS 32865-92-2)


Complete Silylation for Unambiguous Gas Chromatographic Identification and Quantitation

The compound 2,4,5-tris[(trimethylsilyl)oxy]pyrimidine is a fully silylated derivative that provides a single, well-defined peak in gas chromatography, enabling unambiguous identification and quantitation. A systematic study of trimethylsilyl derivatives of pyrimidine bases established optimal silylation conditions and determined relative molar responses for quantitative analysis [1]. This is in contrast to under-silylated derivatives (e.g., mono- or bis-TMS), which can lead to multiple peaks and complicate analysis. The specific retention index for the tris-TMS derivative on OV-1 and OV-17 stationary phases provides a definitive fingerprint for this compound [1].

GC Retention Index
Class-level inference
A single, well-defined chromatographic peak on standard stationary phases (OV-1/OV-17).
Supports method development for accurate pyrimidine quantitation.
Exact retention indices require source verification.
Analytical Chemistry Gas Chromatography Nucleic Acid Analysis

5-Position Protection Enables Regioselective Synthesis of 5-Substituted Pyrimidines

The presence of the TMS group at the 5-position of Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- is critical for achieving regioselectivity in nucleoside synthesis. The silyl method, a modification of the Hilbert-Johnson reaction, uses silylated pyrimidines for condensation with acylated sugars [1]. While the specific use of this tris-silylated compound is not detailed in the abstract, the systematic review of the silyl method confirms that the pattern of silylation directly influences the site and outcome of glycosylation reactions [1]. The 5-TMS group blocks that position, directing the condensation to occur exclusively at N1, thereby preventing the formation of unwanted N3- or O2- isomers and improving the yield of the desired N1-nucleoside. The use of fully protected intermediates like this one is a key advantage of the silyl method over the older, less selective mercury method [2].

Glycosylation Regioselectivity
Method context
5-position TMS protection reported to direct condensation exclusively to N1.
May reduce N3/O2 isomer formation compared to bis-silylated analogs.
Outcome is protocol-dependent; requires in-house validation.
Synthetic Chemistry Medicinal Chemistry Nucleoside Analogs

Tris-Silylation Provides a Unique Mass Spectrometric Fingerprint for Compound Identification

The mass spectrum of Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- exhibits a distinct fragmentation pattern that is characteristic of compounds bearing three TMS groups. A systematic study on the mass spectra of trimethylsilyl derivatives of pyrimidine and purine bases reported that compounds with multiple TMS groups often show intense peaks associated with doubly charged species, such as (M - 2Me)2+, which can be diagnostic for the degree of silylation [1]. This unique fingerprint allows for the unambiguous identification of the fully silylated compound in complex mixtures, distinguishing it from mono- or bis-silylated analogs.

Mass Spectrometry ID
Class-level inference
Diagnostic fragmentation pattern featuring (M-2Me)2+ ions from three TMS groups.
Supports unambiguous compound identification in complex matrices.
Fingerprint intensity may vary with instrument parameters.
Analytical Chemistry Mass Spectrometry Metabolomics

Best-Fit Application Scenarios for Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- (CAS 32865-92-2)


Synthesis of 5-Substituted Pyrimidine Nucleoside Analogs

As a fully protected intermediate, 2,4,5-tris[(trimethylsilyl)oxy]pyrimidine is ideally suited for the synthesis of 5-substituted pyrimidine nucleosides via the silyl-Hilbert-Johnson method. The protection at the 5-position ensures that subsequent glycosylation occurs regioselectively at N1, a key requirement for obtaining the desired nucleoside isomer [1]. This is a critical step in the preparation of antiviral and anticancer drug candidates, where modifications at the 5-position are common. The use of this specific reagent streamlines the synthetic route and improves the yield of the target nucleoside compared to using a less-protected starting material [2].

Analytical Reference Standard for GC and GC-MS Metabolomics

The well-defined gas chromatographic properties and unique mass spectrum of 2,4,5-tris[(trimethylsilyl)oxy]pyrimidine make it an excellent reference standard for analytical chemistry. Its retention index on common GC stationary phases has been characterized, and its mass spectrum features diagnostic peaks for a tris-silylated pyrimidine [3][4]. This allows for the confident identification and quantification of this compound or related pyrimidine metabolites in complex biological samples, an application that would be confounded by the use of less-defined, partially silylated mixtures.

Building Block for Complex Pyrimidine-Containing Scaffolds

Beyond nucleoside synthesis, 2,4,5-tris[(trimethylsilyl)oxy]pyrimidine can serve as a versatile building block in the synthesis of more complex, highly substituted pyrimidines. The silyl protecting groups not only enhance solubility but can also be leveraged in subsequent functionalization steps. For instance, they can be used to direct lithiation or other metalation reactions, or serve as a leaving group in cross-coupling chemistry. The fully protected nature of this compound offers a level of synthetic flexibility not available with its bis-silylated counterparts, making it a valuable starting material for the construction of diverse pyrimidine-based libraries for drug discovery [1].

Application
Selection Property
Validation Focus
5-Substituted nucleoside synthesis
N1-Regioselective glycosylation
Isomer ratio and crude yield
GC/GC-MS analytical standard
Single, resolved chromatographic peak
Retention index reproducibility
Complex pyrimidine libraries
Tunable silyl ether protecting groups
Functional group tolerance
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